Cas no 721906-89-4 (2-(1H-1,3-benzodiazol-2-yl)-3-(4-methoxyphenyl)-2H-1,4-benzothiazine)

2-(1H-1,3-Benzodiazol-2-yl)-3-(4-methoxyphenyl)-2H-1,4-benzothiazine is a heterocyclic compound featuring a benzothiazine core fused with a benzimidazole moiety and a 4-methoxyphenyl substituent. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound exhibits potential applications in the development of optoelectronic materials due to its conjugated π-system and tunable photophysical characteristics. Its rigid molecular framework enhances stability, while the methoxy group offers synthetic versatility for further functionalization. Researchers may explore its utility in medicinal chemistry, particularly for designing bioactive molecules targeting specific receptors or enzymes. The compound's well-defined structure facilitates precise modifications for tailored applications.
2-(1H-1,3-benzodiazol-2-yl)-3-(4-methoxyphenyl)-2H-1,4-benzothiazine structure
721906-89-4 structure
Product Name:2-(1H-1,3-benzodiazol-2-yl)-3-(4-methoxyphenyl)-2H-1,4-benzothiazine
CAS No:721906-89-4
MF:C22H17N3OS
MW:371.454883337021
CID:4157406
PubChem ID:3315259
Update Time:2025-05-30

2-(1H-1,3-benzodiazol-2-yl)-3-(4-methoxyphenyl)-2H-1,4-benzothiazine Chemical and Physical Properties

Names and Identifiers

    • 2H-1,4-Benzothiazine, 2-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-
    • 2-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-2H-1,4-benzothiazine
    • 2-(1H-1,3-benzodiazol-2-yl)-3-(4-methoxyphenyl)-2H-1,4-benzothiazine
    • Z56869370
    • F1638-0010
    • 2-(1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)-2H-benzo[b][1,4]thiazine
    • AKOS016361992
    • AKOS001043078
    • 721906-89-4
    • Inchi: 1S/C22H17N3OS/c1-26-15-12-10-14(11-13-15)20-21(27-19-9-5-4-8-18(19)23-20)22-24-16-6-2-3-7-17(16)25-22/h2-13,21H,1H3,(H,24,25)
    • InChI Key: UQDUOUFYIAYDJP-UHFFFAOYSA-N
    • SMILES: S1C2=CC=CC=C2N=C(C2=CC=C(OC)C=C2)C1C1NC2=CC=CC=C2N=1

Computed Properties

  • Exact Mass: 371.10923335Da
  • Monoisotopic Mass: 371.10923335Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 3
  • Complexity: 548
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 75.6Ų

2-(1H-1,3-benzodiazol-2-yl)-3-(4-methoxyphenyl)-2H-1,4-benzothiazine Pricemore >>

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Additional information on 2-(1H-1,3-benzodiazol-2-yl)-3-(4-methoxyphenyl)-2H-1,4-benzothiazine

Introduction to 2-(1H-1,3-benzodiazol-2-yl)-3-(4-methoxyphenyl)-2H-1,4-benzothiazine (CAS No. 721906-89-4)

2-(1H-1,3-benzodiazol-2-yl)-3-(4-methoxyphenyl)-2H-1,4-benzothiazine is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its potential biological activities. This compound, identified by the chemical abstracts service number CAS No. 721906-89-4, belongs to a class of heterocyclic molecules that exhibit a wide range of pharmacological properties. The presence of both benzodiazole and benzothiazine moieties in its molecular framework suggests that it may possess unique interactions with biological targets, making it a promising candidate for further investigation in drug discovery and development.

The synthesis of 2-(1H-1,3-benzodiazol-2-yl)-3-(4-methoxyphenyl)-2H-1,4-benzothiazine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The benzodiazole ring system is known for its ability to modulate neurotransmitter activity, particularly gamma-aminobutyric acid (GABA) receptors, which makes this compound of interest for potential applications in the treatment of neurological disorders. Additionally, the benzothiazine moiety contributes to the molecule's overall pharmacokinetic properties, influencing its solubility, metabolic stability, and distribution within the body.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of 2-(1H-1,3-benzodiazol-2-yl)-3-(4-methoxyphenyl)-2H-1,4-benzothiazine with various biological targets. These studies have highlighted its potential as an inhibitor of certain enzymes and receptors involved in inflammation and pain signaling. For instance, preliminary computational analyses suggest that this compound may interact with cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins and other inflammatory mediators. Such interactions could make it a valuable asset in the development of novel anti-inflammatory therapies.

In vitro studies have begun to explore the pharmacological profile of CAS No. 721906-89-4, providing insights into its potential therapeutic applications. One notable finding is its ability to modulate certain ion channels associated with neuronal excitability. This property is particularly relevant in the context of epilepsy and other seizure disorders, where inhibitory neurotransmission is often impaired. Furthermore, the compound's structural similarity to known pharmacologically active molecules suggests that it may exhibit synergistic effects when combined with other therapeutic agents.

The role of 4-methoxyphenyl substituents in influencing the biological activity of 2-(1H-1,3-benzodiazol-2-yl)-3-(4-methoxyphenyl)-2H-1,4-benzothiazine has also been a focus of recent research. The methoxy group introduces a hydrophilic character to the molecule, which can enhance its solubility in aqueous environments and improve bioavailability. This feature is crucial for drug development, as it ensures that the compound can be effectively delivered to target tissues and organs within the body.

Another area of interest is the potential interaction between CAS No. 721906-89-4 and immune system components. Preliminary data indicate that this compound may influence immune cell function by modulating signaling pathways involved in immune responses. Such effects could be beneficial in conditions where immune regulation is dysbalanced, such as autoimmune diseases or chronic infections. The benzodiazole moiety alone has been shown to have immunomodulatory properties, further supporting the hypothesis that 2-(1H-1,3-benzodiazol-2-yl)-3-(4-methoxyphenyl)-2H-1,4-benzothiazine may exhibit similar effects at appropriate concentrations.

The development of novel synthetic methodologies for CAS No. 721906-89-4 has been an ongoing effort in synthetic organic chemistry. Researchers have explored various catalytic systems and reaction conditions to optimize the synthesis process while maintaining high chemical purity. These advancements not only facilitate large-scale production but also open doors for further structural modifications and derivatization studies. By leveraging modern synthetic techniques such as transition metal-catalyzed cross-coupling reactions and asymmetric synthesis methods, scientists are able to tailor the molecular structure of this compound to enhance its pharmacological properties.

The future direction of research on 2-(1H-1,3-benzodiazol-2-yl)-3-(4-methoxyphenyl)-2H-1,4-benzothiazine includes both preclinical and clinical studies to evaluate its safety and efficacy in vivo. Animal models will be instrumental in assessing its potential therapeutic benefits across various disease models, including neurological disorders, inflammatory conditions, and even certain types of cancer. If these preclinical studies yield positive results, human clinical trials would be the next logical step to confirm its clinical relevance and establish appropriate dosing regimens.

In conclusion,CAS No. 721906-89-4 represents a structurally intriguing molecule with multiple potential applications in medicine. Its unique combination of pharmacophoric elements suggests that it may serve as a versatile scaffold for developing new drugs targeting a broad spectrum of diseases. As research continues to uncover more about its biological activities and mechanisms of action,this compound holds promise as a valuable addition to pharmaceutical pipelines aimed at addressing unmet medical needs.

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